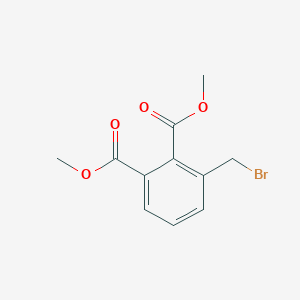

Dimethyl 3-(bromomethyl)phthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)8-5-3-4-7(6-12)9(8)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVKACMYFGVPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334427 | |

| Record name | Dimethyl 3-(bromomethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24129-04-2 | |

| Record name | Dimethyl 3-(bromomethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 3-(bromomethyl)phthalate: Synthesis, Properties, and Application in the Generation of Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(bromomethyl)phthalate is a substituted aromatic dicarboxylic acid ester. Its chemical structure, featuring a reactive benzylic bromide, makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic frameworks of medicinal interest. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and a key application in the synthesis of isoindolinones, a class of compounds with diverse biological activities. While direct involvement in specific signaling pathways is not extensively documented in publicly available literature, its role as a precursor to bioactive molecules underscores its importance in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 2, and a bromomethyl group at position 3.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

| IUPAC Name | dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate | PubChem[1][2] |

| CAS Number | 24129-04-2 | ECHEMI[3] |

| Molecular Formula | C₁₁H₁₁BrO₄ | PubChem[1][2] |

| Molecular Weight | 287.11 g/mol | PubChem[1][2] |

| XLogP3 | 2.2 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |

| Rotatable Bond Count | 4 | PubChem[1][2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 7.94-7.90 (dd, J=1.1 and 7.9 Hz, 1H), 7.65-7.62 (dd, J=1.0 and 6.9 Hz, 1H), 7.47 (t, J=7.8H, 1H), 4.54 (s, 2H), 3.97 (s, 3H), 3.90 (s, 3H) | Benchchem[4] |

| ¹³C NMR, IR, Mass Spec. | Experimental data not readily available in the searched literature. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the radical bromination of Dimethyl 3-methylphthalate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Experimental Procedure:

A stirred mixture of dimethyl 3-methylphthalate (12.1 g, 57.9 mmol) and N-bromosuccinimide (12.4 g, 69.5 mmol) in acetonitrile (150 mL) is heated to 70°C. The reaction is initiated by shining a 200 W light bulb on the reaction mixture and is left to proceed overnight. After cooling, the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate (150 mL) and washed successively with water (3 x 50 mL) and brine (50 mL). The organic layer is then dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated in vacuo. The crude product is purified by flash chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent to yield this compound as a solid (13.9 g, 83% yield).[4]

Synthesis of Isoindolinones

This compound serves as a key precursor for the synthesis of isoindolinones, a scaffold found in many biologically active molecules.[1][5][6][7][8][9][10][11][12][13][14][15] The reaction proceeds via an initial N-alkylation of a primary amine, followed by an intramolecular cyclization.

General Experimental Procedure:

To a solution of a primary amine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, is added a base (e.g., potassium carbonate, 1.5 eq). This compound (1.0 eq) is then added, and the reaction mixture is stirred at room temperature or heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired N-substituted isoindolinone.

Application in Drug Development: Precursor to Bioactive Isoindolinones

The isoindolinone core is a "privileged structure" in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities. These activities include acting as inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) and carbonic anhydrase, as well as exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][5][6][7][8][9][10][11][12][13]

The synthetic accessibility of isoindolinones from precursors like this compound allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies. By varying the primary amine used in the synthesis, a wide array of substituents can be introduced at the nitrogen atom of the isoindolinone ring, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. While comprehensive experimental data on its physical and some spectroscopic properties are not widely reported, its synthesis is well-documented. Its primary utility for drug development professionals lies in its role as a key building block for constructing libraries of isoindolinone derivatives. The established biological activities of the isoindolinone scaffold make this compound an important starting material for the discovery of new therapeutic agents. Further research into the properties and applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C11H11BrO4 | CID 22464988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - East China Normal University [pure.ecnu.edu.cn:443]

- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Transition metal-free advanced synthetic approaches for isoindolinones and their fused analogues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. preprints.org [preprints.org]

- 14. Isoindolinone synthesis [organic-chemistry.org]

- 15. Multicomponent Synthesis of Isoindolinone Frameworks via RhIII -Catalysed in situ Directing Group-Assisted Tandem Oxidative Olefination/Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dimethyl 3-(bromomethyl)phthalate

This technical guide provides a comprehensive overview of a laboratory-scale synthesis protocol for Dimethyl 3-(bromomethyl)phthalate, a chemical intermediate valuable to researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the necessary reagents, reaction conditions, and purification methods, supported by quantitative data and a visual representation of the experimental workflow.

Chemical Overview

Compound: this compound IUPAC Name: Dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate[1] CAS Number: 24129-04-2[2] Molecular Formula: C₁₁H₁₁BrO₄[1] Molecular Weight: 287.11 g/mol [1][2]

Synthesis Protocol

The synthesis of this compound is achieved through the radical bromination of the benzylic methyl group of Dimethyl 3-methylphthalate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light.

Reaction Scheme

The overall reaction is as follows:

Dimethyl 3-methylphthalate reacts with N-bromosuccinimide in acetonitrile, heated and irradiated with light, to yield this compound and succinimide.

Quantitative Data

The following table summarizes the quantitative data for a typical laboratory-scale synthesis.[2]

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |

| Dimethyl 3-methylphthalate | 208.21[3] | 12.1 | 57.9 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 12.4 | 69.5 | 1.2 |

| Product: this compound | 287.11[2] | 13.9 | 48.4 | - |

| Yield: | - | - | - | 83% |

Experimental Protocol

This protocol is based on a procedure detailed in patent US08648096B2.[2]

Materials:

-

Dimethyl 3-methylphthalate (12.1 g, 57.9 mmol)

-

N-Bromosuccinimide (NBS) (12.4 g, 69.5 mmol)

-

Acetonitrile (150 mL)

-

Ethyl acetate (150 mL)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Condenser

-

200 W light bulb

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Flash chromatography setup

Procedure:

-

Reaction Setup: A mixture of Dimethyl 3-methylphthalate (12.1 g) and N-bromosuccinimide (12.4 g) is prepared in acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Reaction Conditions: The stirred mixture is heated to 70°C using an oil bath. A 200 W light bulb is positioned approximately 2 cm from the reaction flask to initiate and sustain the reaction. The reaction is allowed to proceed overnight under these conditions.

-

Work-up:

-

After cooling to room temperature, the reaction mixture is concentrated using a rotary evaporator to remove the acetonitrile.

-

The resulting residue is redissolved in ethyl acetate (150 mL).

-

The organic layer is washed sequentially with water (3 x 50 mL) and brine (50 mL).

-

The washed organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

The drying agent is removed by filtration, and the solvent is evaporated in vacuo.

-

The crude product is purified by flash chromatography on silica gel, using a solvent system of Hexane:Ethyl Acetate (8:2).

-

-

Product Characterization: The final product, 3-bromomethyl-phthalic dimethyl ester, is obtained as a solid with a yield of 13.9 g (83%).[2]

-

¹H NMR (CDCl₃): δ 7.94-7.90 (dd, J=1.1 and 7.9 Hz, 1H), 7.65-7.62 (dd, J=1.0 and 6.9 Hz, 1H), 7.47 (t, J=7.8H, 1H), 4.54 (s, 2H), 3.97 (s, 3H), 3.90 (s, 3H).[2]

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Dimethyl 3-(bromomethyl)phthalate IUPAC name and synonyms

An In-depth Technical Guide to Dimethyl 3-(bromomethyl)phthalate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and potential applications as a research chemical. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Identity

IUPAC Name: dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate[1]

Synonyms:

-

1,2-Benzenedicarboxylic acid, 3-(bromomethyl)-, 1,2-dimethyl ester[2]

-

MFCD11505946[1]

-

SCHEMBL1424324[2]

-

CTK8H7703[2]

-

ZINC89157260[2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. It is important to note that most of the available data is computationally derived.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₄ | PubChem[1] |

| Molecular Weight | 287.11 g/mol | PubChem[1] |

| CAS Number | 24129-04-2 | PubChem[1] |

| Exact Mass | 285.98407 Da | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 267 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the radical bromination of Dimethyl 3-methylphthalate using N-bromosuccinimide (NBS).

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology: [3]

-

Reaction Setup: A stirred mixture of Dimethyl 3-methylphthalate (12.1 g, 57.9 mmol) and N-bromosuccinimide (12.4 g, 69.5 mmol) in acetonitrile (150 mL) is prepared in a suitable reaction vessel.

-

Initiation and Reaction: The mixture is heated to 70°C in an oil bath. A 200 W light bulb is positioned approximately 2 cm away from the reaction vessel to initiate the radical reaction, which is allowed to proceed overnight.

-

Workup:

-

The reaction mixture is cooled to room temperature and then concentrated under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate (150 mL).

-

The organic solution is washed sequentially with water (3 x 50 mL) and brine (50 mL).

-

The organic layer is dried over magnesium sulfate (MgSO₄).

-

-

Purification:

-

The solvent is removed in vacuo.

-

The crude product is purified by flash chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent system.

-

-

Product Characterization: The final product, 3-bromomethyl-phthalic dimethyl ester, is obtained as a solid (13.9 g, 83% yield).

-

¹H NMR (CDCl₃): δ 7.94-7.90 (dd, J=1.1 and 7.9 Hz, 1H), 7.65-7.62 (dd, J=1.0 and 6.9 Hz, 1H), 7.47 (t, J=7.8 Hz, 1H), 4.54 (s, 2H), 3.97 (s, 3H), 3.90 (s, 3H).[3]

-

Applications in Research

Currently, there is limited information available on the direct biological activities or end-product applications of this compound. Its chemical structure, featuring a reactive bromomethyl group and two ester functionalities, suggests its primary utility as a synthetic intermediate or a building block in organic synthesis.

The bromomethyl group is a versatile functional group that can readily undergo nucleophilic substitution reactions. This allows for the introduction of the phthalate moiety into a wide range of molecules, which could be of interest in the development of:

-

Novel pharmaceutical agents: The phthalate core could serve as a scaffold for the synthesis of new therapeutic compounds.

-

Pro-drugs: The ester groups could be designed to be hydrolyzed in vivo, releasing an active drug molecule.

-

Functionalized materials: The compound could be used to modify polymers or surfaces to impart specific chemical properties.

Logical Workflow for Application as a Synthetic Intermediate:

Caption: Potential workflow for utilizing this compound.

Further research is required to explore the full potential of this compound in various scientific and industrial applications. Researchers are encouraged to investigate its reactivity and to screen any novel derivatives for biological activity.

References

An In-depth Technical Guide to 3-bromomethyl-phthalic acid dimethyl ester

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-bromomethyl-phthalic acid dimethyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Specifications

3-bromomethyl-phthalic acid dimethyl ester is a derivative of dimethyl phthalate, featuring a reactive bromomethyl group. This functional group makes it a valuable intermediate in the synthesis of more complex molecules.

Chemical and Physical Data

The following tables summarize the key chemical and physical properties of 3-bromomethyl-phthalic acid dimethyl ester and its parent compound, dimethyl phthalate, for comparison.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate | [1] |

| Synonyms | 3-bromomethyl-phthalic acid dimethyl ester, Dimethyl 3-(bromomethyl)phthalate | [1][2] |

| CAS Number | 24129-04-2 | [2] |

| Molecular Formula | C₁₁H₁₁BrO₄ | [2] |

| Molecular Weight | 287.11 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1C(=O)OC)CBr | [1] |

| InChI Key | YWVKACMYFGVPAQ-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 285.98407 Da | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

| Complexity | 267 | [1] |

Table 3: Physical Properties of the Parent Compound, Dimethyl Phthalate (CAS: 131-11-3)

| Property | Value | Source |

| Appearance | Colorless, oily liquid | [3] |

| Melting Point | 2 °C | [3] |

| Boiling Point | 283-284 °C | [3] |

| Density | 1.19 g/cm³ | [3] |

| Flash Point | 146 °C | [3] |

| Solubility in Water | ~4 g/L | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 3-bromomethyl-phthalic acid dimethyl ester involves the radical bromination of the corresponding methyl-substituted precursor, dimethyl 3-methylphthalate.

Experimental Protocol: Synthesis of 3-bromomethyl-phthalic acid dimethyl ester[4]

-

Reactants:

-

3-methyl-phthalic dimethyl ester (12.1 g, 57.9 mmol)

-

N-bromosuccinimide (NBS) (12.4 g, 69.5 mmol)

-

Acetonitrile (150 mL)

-

-

Procedure:

-

A mixture of 3-methyl-phthalic dimethyl ester and N-bromosuccinimide in acetonitrile is stirred in a reaction vessel.

-

The mixture is heated to 70°C using an oil bath.

-

A 200 W light bulb is positioned approximately 2 cm from the reaction vessel to initiate and sustain the radical reaction.

-

The reaction is allowed to proceed overnight.

-

After cooling, the reaction mixture is concentrated.

-

The resulting residue is dissolved in ethyl acetate (150 mL).

-

The organic solution is washed sequentially with water (3 x 50 mL) and brine (50 mL).

-

The washed organic layer is dried over magnesium sulfate (MgSO₄).

-

The solvent is removed in vacuo.

-

The crude product is purified by flash chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent.

-

-

Yield: The described procedure yields 13.9 g (83%) of 3-bromomethyl-phthalic dimethyl ester as a solid.[4]

Caption: Experimental workflow for the synthesis of 3-bromomethyl-phthalic acid dimethyl ester.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, bromomethyl, and methoxy protons.

Table 4: ¹H NMR Data for 3-bromomethyl-phthalic acid dimethyl ester (in CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94-7.90 | dd, J=1.1, 7.9 Hz | 1H | Aromatic CH |

| 7.65-7.62 | dd, J=1.0, 6.9 Hz | 1H | Aromatic CH |

| 7.47 | t, J=7.8 Hz | 1H | Aromatic CH |

| 4.54 | s | 2H | -CH₂Br |

| 3.97 | s | 3H | -OCH₃ |

| 3.90 | s | 3H | -OCH₃ |

¹³C NMR, Mass Spectrometry, and IR Spectroscopy (Predicted)

-

¹³C NMR: The spectrum is expected to show signals for the two distinct carbonyl carbons of the ester groups, aromatic carbons (both substituted and unsubstituted), the bromomethyl carbon, and the two methoxy carbons.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for phthalate esters often involve the loss of methoxy groups and the formation of a characteristic phthalic anhydride fragment ion at m/z 149.[8] The base peak for dimethyl phthalate itself is m/z 163, corresponding to the loss of a methoxy group.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the C=O stretching of the ester groups, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching bands and absorptions corresponding to the aromatic ring and the C-Br bond.

Reactivity and Applications

The primary site of reactivity in 3-bromomethyl-phthalic acid dimethyl ester is the benzylic bromide. Benzylic halides are known to be highly reactive towards nucleophilic substitution.[9][10]

Nucleophilic Substitution

The benzylic carbon is susceptible to attack by a wide range of nucleophiles, proceeding through either an Sₙ1 or Sₙ2 mechanism. The primary nature of the benzylic halide suggests a preference for the Sₙ2 pathway.[9] This reactivity allows for the facile introduction of various functional groups, making it a versatile building block in organic synthesis.

Caption: Generalized nucleophilic substitution pathway.

Applications in Drug Development and Chemical Biology

Phthalate esters are widely used as plasticizers and have been studied for their biological activities and effects on drug-metabolizing enzymes.[11][12][13][14] Functionalized phthalates, such as 3-bromomethyl-phthalic acid dimethyl ester, serve as intermediates in the synthesis of complex molecules. The reactive handle provided by the bromomethyl group allows for the covalent attachment of this phthalate scaffold to other molecules of interest, which can be a strategy in the design of probes for chemical biology or in the development of new therapeutic agents.

References

- 1. This compound | C11H11BrO4 | CID 22464988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl phthalate [webbook.nist.gov]

- 7. Dimethyl phthalate(131-11-3) IR Spectrum [chemicalbook.com]

- 8. MASS SPECTRAL FRAGMENTATION PATHWAYS OF PHTHALATE ESTERS BY GAS CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of phthalate esters on drug metabolizing enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Design and Mechanism Analysis of Phthalic Acid Ester Substitutes: Improved Biodegradability in Processes of Sewage Treatment and Soil Remediation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dimethyl 3-(bromomethyl)phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 3-(bromomethyl)phthalate, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The experimental data, acquired in Chloroform-d (CDCl₃), is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94-7.90 | dd | 1H | Aromatic H |

| 7.65-7.62 | dd | 1H | Aromatic H |

| 7.47 | t | 1H | Aromatic H |

| 4.54 | s | 2H | -CH₂Br |

| 3.97 | s | 3H | -OCH₃ |

| 3.90 | s | 3H | -OCH₃ |

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~167 | C=O (ester) |

| ~138 | Aromatic C-CH₂Br |

| ~133 | Aromatic C |

| ~132 | Aromatic CH |

| ~131 | Aromatic C |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~53 | -OCH₃ |

| ~52 | -OCH₃ |

| ~32 | -CH₂Br |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[2]

-

If the solution contains any particulate matter, it should be filtered prior to transfer to the NMR tube to ensure optimal spectral quality.[2]

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.

-

The magnetic field is shimmed to achieve homogeneity, resulting in sharp spectral lines.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[3]

-

The acquired FID is then Fourier transformed to generate the frequency-domain NMR spectrum.

-

The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Based on the functional groups present in this compound, the following characteristic absorption bands are expected in its IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -CH₂Br) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H out-of-plane bend (aromatic) |

| ~680 | Medium | C-Br stretch |

Table 3: Predicted IR absorption bands for this compound.

Experimental Protocol for FT-IR Spectroscopy

Thin Film Method (for solids):

-

Dissolve a small amount (a few milligrams) of solid this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[4]

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which radiation is absorbed.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 287.11 g/mol for C₁₁H₁₁⁷⁹BrO₄ and 289.11 g/mol for C₁₁H₁₁⁸¹BrO₄), the following key ions are expected in the mass spectrum obtained by electron ionization (EI).[5]

| m/z | Ion |

| 286/288 | [M]⁺ (Molecular ion) |

| 255/257 | [M - OCH₃]⁺ |

| 207 | [M - Br]⁺ |

| 193 | [M - CH₂Br - O]⁺ or [C₉H₅O₄]⁺ |

| 163 | [C₈H₃O₃]⁺ (Phthalic anhydride fragment) |

| 149 | [C₈H₅O₂]⁺ |

Table 4: Predicted key fragments in the mass spectrum of this compound.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) with Gas Chromatography (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, hexane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

Separation (GC): The sample is vaporized and carried by an inert gas through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.[6][7] Excess energy from this process leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[6][7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C11H11BrO4 | CID 22464988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

In-Depth Technical Guide: Solubility of Dimethyl 3-(bromomethyl)phthalate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of Dimethyl 3-(bromomethyl)phthalate in organic solvents. A comprehensive search of scientific literature and chemical databases revealed a significant lack of quantitative solubility data for this specific compound. To provide valuable insights for researchers and professionals in drug development, this document presents a detailed analysis of the solubility of a closely related and extensively studied compound, Dimethyl phthalate (DMP) . The solubility characteristics of DMP are expected to serve as a reasonable proxy for estimating the behavior of this compound, given their structural similarities. This guide provides qualitative and quantitative solubility data for DMP in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility of Dimethyl Phthalate (DMP) in Organic Solvents

Dimethyl phthalate (DMP) is a colorless, oily liquid that is known to be soluble in a wide range of organic solvents.[1] Its miscibility is a key factor in its application as a plasticizer and in various formulations. The following table summarizes the available quantitative and qualitative solubility data for DMP in several common organic solvents.

| Organic Solvent | Temperature | Solubility | Reference |

| Ethanol | Room Temperature | Miscible | [2][3][4] |

| Diethyl Ether | Room Temperature | Miscible | [2][3][4] |

| Chloroform | Room Temperature | Miscible / Soluble | [2][4][5] |

| Acetone | Room Temperature | Soluble | [4][5] |

| Benzene | Room Temperature | Soluble | [2][3] |

| Carbon Tetrachloride | Room Temperature | Slightly Soluble | [2][3][6] |

| Petroleum Ether | Room Temperature | Practically Insoluble | [2][3] |

| Paraffin Hydrocarbons | Room Temperature | Insoluble | [3][7] |

| Mineral Oil | 20 °C | 0.34 g / 100 g | [2][3] |

| n-Hexane | Room Temperature | Slightly Soluble | [8] |

| Methanol | Not Specified | Soluble | [4] |

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution.

The data indicates that DMP, and likely this compound, will exhibit high solubility in polar aprotic solvents like acetone, and in alcohols like ethanol and methanol. Its solubility is also high in common chlorinated solvents and aromatic hydrocarbons. Conversely, its solubility is limited in non-polar aliphatic hydrocarbons such as hexane and paraffin hydrocarbons.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in specific solvents, the following general experimental protocol for a solid compound can be adapted. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of a solid organic compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer

-

The solid compound of interest (solute)

-

The desired organic solvent

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of the solid compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. b. Add a known volume or mass of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature bath set to the desired experimental temperature. e. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom of the vial. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step removes any suspended solid particles.

-

Sample Analysis: a. Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument. b. Analyze the diluted solution using a calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of the compound.

-

Calculation of Solubility: a. From the determined concentration of the diluted solution and the dilution factor, calculate the concentration of the compound in the original saturated solution. b. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: General workflow for the experimental determination of solid solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for understanding its likely solubility characteristics through the analysis of its close analogue, Dimethyl phthalate. The provided data indicates that this compound is expected to be highly soluble in a variety of common organic solvents, with the exception of non-polar hydrocarbons. For applications requiring precise solubility values, the detailed experimental protocol outlined in this document offers a reliable methodology for their determination. This guide serves as a foundational resource for researchers and professionals engaged in the development and formulation of products containing this compound.

References

- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Dimethyl phthalate | 131-11-3 | >98% [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ph.health.mil [ph.health.mil]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. researchgate.net [researchgate.net]

Stability and Storage of Dimethyl 3-(bromomethyl)phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethyl 3-(bromomethyl)phthalate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information based on the known reactivity of its core chemical functionalities: the phthalate ester and, most critically, the benzylic bromide group. Understanding these characteristics is essential for maintaining the integrity of the compound in research and development settings.

Core Chemical Structure and Inherent Reactivity

This compound is an aromatic ester containing a reactive benzylic bromide moiety. The stability of this compound is primarily dictated by the susceptibility of the carbon-bromine bond to nucleophilic attack. Benzylic halides are known to be significantly more reactive than simple alkyl halides due to the resonance stabilization of the resulting benzylic carbocation intermediate in SN1 reactions, and the favorable orbital overlap in the transition state of SN2 reactions.

Key Factors Influencing Stability

Several environmental factors can impact the stability of this compound, leading to its degradation. These factors should be carefully controlled during storage and handling.

Table 1: Summary of Factors Affecting the Stability of this compound

| Factor | Potential Impact | Recommended Control Measures |

| Moisture/Humidity | High | Susceptible to hydrolysis, leading to the formation of Dimethyl 3-(hydroxymethyl)phthalate and hydrobromic acid. |

| Light | Moderate | While phthalate esters are generally stable to light, the presence of the bromomethyl group may increase photosensitivity, potentially leading to radical formation and subsequent degradation. |

| Temperature | High | Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential decomposition. Brominated aromatic compounds can decompose at high temperatures.[1][2] |

| Presence of Nucleophiles | High | Highly reactive with a wide range of nucleophiles (e.g., amines, alcohols, thiols), leading to substitution of the bromine atom.[3][4][5] |

| pH | High/Low | Extremes in pH can catalyze the hydrolysis of the ester linkages and the substitution of the benzylic bromide. Basic conditions, in particular, can promote elimination reactions or hydrolysis. |

Predicted Degradation Pathways

The primary degradation pathway for this compound is anticipated to be through nucleophilic substitution at the benzylic carbon. The following diagram illustrates the most probable degradation route in the presence of water (hydrolysis).

Figure 1: Predicted hydrolysis degradation pathway of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions. Avoid freezing, as this can cause precipitation or crystallization from any solvent.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen. This is particularly important for long-term storage.

-

Container: Use a tightly sealed, amber glass container to protect the compound from light and moisture.

-

Handling:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

-

Handle the compound in a dry, well-ventilated area, preferably in a glove box or under a stream of inert gas.

-

Avoid contact with incompatible materials, especially strong bases, oxidizing agents, and nucleophiles.

-

Experimental Protocol for Stability Assessment

For researchers needing to generate specific stability data, a general protocol for an accelerated stability study is outlined below.

Objective: To assess the stability of this compound under stressed conditions (elevated temperature and humidity).

Methodology:

-

Sample Preparation:

-

Accurately weigh samples of this compound into individual, sealed vials.

-

Prepare solutions of the compound in a suitable, dry, aprotic solvent (e.g., acetonitrile, THF) at a known concentration.

-

-

Stress Conditions:

-

Thermal Stress: Place vials of the solid compound and solutions in ovens at elevated temperatures (e.g., 40 °C, 60 °C).

-

Hydrolytic Stress:

-

Acidic: Prepare a solution in an acidic medium (e.g., 0.1 N HCl in acetonitrile/water).

-

Neutral: Prepare a solution in a neutral medium (e.g., acetonitrile/water).

-

Basic: Prepare a solution in a basic medium (e.g., 0.1 N NaOH in acetonitrile/water).

-

-

Photostability: Expose samples (solid and solution) to a controlled light source (e.g., ICH-compliant photostability chamber). Protect control samples from light.

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

-

-

Analysis:

-

Analyze the samples at each time point using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from its potential degradation products. A C18 column with a gradient of water and acetonitrile is a common starting point.

-

Use a diode array detector (DAD) to monitor the purity of the peak corresponding to this compound.

-

Quantify the amount of the parent compound remaining and any major degradation products formed.

-

-

Data Presentation:

-

Present the data in a table showing the percentage of this compound remaining at each time point under each stress condition.

-

Plot the degradation profiles to determine the rate of degradation.

-

The following diagram illustrates the workflow for a typical stability study.

Figure 2: General workflow for a stability assessment study.

Conclusion

References

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 5. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Commercial Suppliers and Technical Guide for Dimethyl 3-(bromomethyl)phthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, analysis, and potential applications of Dimethyl 3-(bromomethyl)phthalate (CAS No. 24129-04-2) for professionals in research and drug development.

Commercial Availability

This compound is available from several chemical suppliers. The table below summarizes key information from various vendors. Purity levels and available quantities should be confirmed with the respective suppliers at the time of ordering.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| --INVALID-LINK-- | 24129-04-2 | C₁₁H₁₁BrO₄ | 287.11 | Product intended for laboratory use. |

| --INVALID-LINK-- | 24129-04-2 | C₁₁H₁₁BrO₄ | 287.109 | Provides a list of synonyms. |

| --INVALID-LINK-- | 24129-04-2 | C₁₁H₁₁BrO₄ | - | Available for online ordering. |

| --INVALID-LINK-- | 24129-04-2 | C₁₁H₁₁BrO₄ | - | Provides a Molport ID for ordering. |

| --INVALID-LINK-- | 58749-33-0 (related isomer) | C₁₀H₉BrO₄ | 273.08 | Lists a related isomer, Dimethyl 3-bromophthalate, with 96% purity.[1] |

| --INVALID-LINK-- | 24129-04-2 | C₁₁H₁₁BrO₄ | 287.11 | For research use only.[2] |

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound, primarily sourced from PubChem.[3]

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₄ |

| Molecular Weight | 287.11 g/mol |

| IUPAC Name | dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate |

| CAS Number | 24129-04-2 |

| Appearance | Solid (as per synthesis protocol)[2] |

| Synonyms | 3-bromomethyl-phthalic acid dimethyl ester, Dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported in the literature.[2] The following is a summary of the procedure.

Reaction: Bromination of 3-methyl-phthalic dimethyl ester.

Reagents and Materials:

-

3-methyl-phthalic dimethyl ester (12.1 g, 57.9 mmol)

-

N-bromosuccinimide (NBS) (12.4 g, 69.5 mmol)

-

Acetonitrile (150 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Hexane

-

200W light bulb

Procedure:

-

A stirred mixture of 3-methyl-phthalic dimethyl ester and N-bromosuccinimide in acetonitrile is heated to 70°C in an oil bath.

-

The reaction mixture is irradiated with a 200W light bulb positioned approximately 2 cm away, overnight.

-

After cooling, the mixture is concentrated.

-

The residue is dissolved in ethyl acetate and washed sequentially with water (3 x 50 mL) and brine (50 mL).

-

The organic layer is dried over magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent.

-

The final product, 3-bromomethyl-phthalic dimethyl ester, is obtained as a solid with a reported yield of 83%.

1H NMR Data (CDCl₃): δ 7.94-7.90 (dd, J=1.1 and 7.9 Hz, 1H), 7.65-7.62 (dd, J=1.0 and 6.9 Hz, 1H), 7.47 (t, J=7.8H, 1H), 4.54 (s, 2H), 3.97 (s, 3H), 3.90 (s, 3H).[2]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.

Suggested HPLC Parameters:

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water, or acetonitrile and water.[4][7][12] A common starting point is a 75:25 methanol:water mixture.[4]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Injection Volume: 10 - 20 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification capabilities for phthalates.

Suggested GC-MS Parameters:

-

Column: A low-polarity column such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5MS or equivalent).[5]

-

Injection: Splitless injection to enhance sensitivity.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: A starting temperature of around 60-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

-

MS Detection: Electron ionization (EI) at 70 eV. Full scan mode for identification and selected ion monitoring (SIM) mode for quantification. Key ions for phthalates often include m/z 149 and 163.[16]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound | C11H11BrO4 | CID 22464988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. opus.govst.edu [opus.govst.edu]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RP-HPLC/UV Method for the Determination of Three Phthalate Plasticizers in Lansoprazole Enteric-Coated Capsules [journal11.magtechjournal.com]

- 8. Validated Method for the Detection of Three Phthalates Derived from Marine Invertebrates [scirp.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. agilent.com [agilent.com]

- 11. gcms.cz [gcms.cz]

- 12. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

- 13. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]

- 14. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 15. HPLC Determination of Phthalates in Cosmetics | Semantic Scholar [semanticscholar.org]

- 16. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safety and Handling of Dimethyl Phthalate

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the known properties, hazards, and handling protocols for Dimethyl Phthalate (DMP).

Chemical Identification and Physical Properties

Dimethyl Phthalate is a colorless, oily liquid with a slightly sweet, aromatic odor.[1][2][3] It is primarily used as a plasticizer, in solid rocket propellants, and as an insect repellent.[3]

| Property | Value | Reference |

| CAS Number | 131-11-3 | [1][4] |

| Molecular Formula | C10H10O4 | [1][4][5] |

| Molecular Weight | 194.19 g/mol | [3][5][6] |

| Melting Point | 2 - 3 °C / 35.6 - 37.4 °F | [1][2] |

| Boiling Point | 282 °C / 539.6 °F | [1][2] |

| Flash Point | 146 - 150 °C / 295 - 302 °F | [1][2][7] |

| Density | 1.19 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.008 mbar at 20 °C | [1] |

| Water Solubility | Slightly soluble/Negligible | [1][3] |

| log Pow (Octanol/Water Partition Coefficient) | 1.56 - 2.2 | [3] |

| Autoignition Temperature | 460 °C / 860 °F | [1][7] |

Hazard Identification and Classification

DMP is classified as harmful to aquatic life.[8] While it has low acute toxicity, it can cause irritation to the eyes, skin, and respiratory tract upon exposure.[3][6][7][8]

GHS Hazard Statements:

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

P273: Avoid release to the environment.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Dimethyl Phthalate exhibits low acute toxicity through oral, dermal, and inhalation routes.[6][7] Chronic exposure may have slight effects on growth and the kidneys, based on animal studies.[3]

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 4390 - 8200 mg/kg | Rat | [6] |

| Dermal LD50 | > 4800 mg/kg | Guinea Pig | [6] |

| Dermal LD50 | 38000 mg/kg | Rat | [6] |

| Maternal Toxicity (NOAEL) | 800 mg/kg-day | Mouse | [9] |

| Maternal Toxicity (LOAEL) | 3600 mg/kg-day | Mouse | [9] |

| Fetal Effects (NOAEL) | 3600 mg/kg-day | Mouse | [9] |

Key Toxicological Endpoints:

-

Skin Irritation: Produces minimal skin irritation in both animals and humans.[6]

-

Sensitization: Not considered a skin sensitizer.[6]

-

Carcinogenicity: Not classifiable as to its carcinogenicity to humans (Group D).[3]

-

Genotoxicity: Available data do not support a mutagenic or genotoxic potential.[10]

-

Reproductive/Developmental Effects: No significant reproductive or developmental effects have been observed in animal studies at typical exposure levels.[3][10]

Experimental Protocols

Detailed experimental methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following represents a generalized protocol for an acute oral toxicity study, based on standard OECD guidelines, which would be used to determine the LD50 values cited above.

Experimental Workflow: Acute Oral Toxicity (LD50) Study

References

- 1. fishersci.se [fishersci.se]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. epa.gov [epa.gov]

- 4. Dimethyl phthalate (CAS 131-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. trc-corp.com [trc-corp.com]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Reactivity Profile of Dimethyl 3-(bromomethyl)phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-(bromomethyl)phthalate is a substituted aromatic compound with a reactive benzylic bromide functional group. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and potential applications in organic synthesis. Due to the limited availability of specific experimental data for this compound, its reactivity is largely inferred from the well-established principles governing benzylic halides. This document summarizes its physical and chemical properties, explores its expected behavior in nucleophilic substitution reactions, and provides hypothetical experimental protocols. Visualizations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of its chemical nature.

Chemical and Physical Properties

This compound, with the IUPAC name dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate, is a diester derivative of phthalic acid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1] |

| Molecular Weight | 287.11 g/mol | [1] |

| CAS Number | 24129-04-2 | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Solubility | Insoluble in water | Inferred from similar compounds |

| Synonyms | 3-bromomethyl-phthalic acid dimethyl ester, dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate | [1] |

Reactivity Profile

The primary determinant of the reactivity of this compound is the benzylic bromide moiety. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions.[2] This enhanced reactivity is attributed to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the adjacent benzene ring.

Nucleophilic Substitution Reactions

This compound is expected to readily undergo nucleophilic substitution reactions at the benzylic carbon. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.

-

S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an S(_N)1 mechanism. The rate-determining step is the formation of a resonance-stabilized benzylic carbocation.

-

S(_N)2 Pathway: With a strong nucleophile and a polar aprotic solvent, the S(_N)2 pathway is favored. This involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles that are expected to react with this compound include:

-

Amines: To form the corresponding 3-(aminomethyl)phthalate derivatives.

-

Alcohols/Alkoxides: To yield 3-(alkoxymethyl)phthalate ethers.

-

Thiols/Thiolates: To produce 3-(thioether)phthalate compounds.

-

Azide ion: To synthesize 3-(azidomethyl)phthalate, a precursor for amines via reduction.

-

Cyanide ion: To form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid.

The two ester groups on the aromatic ring are electron-withdrawing and may have a modest influence on the reaction rate.

Potential Applications in Synthesis

The high reactivity of the bromomethyl group makes this compound a useful building block in organic synthesis. It can be employed to introduce the dimethyl phthalate moiety onto various molecules. A notable application of similar compounds is in the synthesis of 3-substituted phthalides, which are structural motifs found in some biologically active natural products.[3][4]

Experimental Protocols (Hypothetical)

General Procedure for Nucleophilic Substitution with an Amine

Objective: To synthesize dimethyl 3-((dialkylamino)methyl)phthalate.

Materials:

-

This compound

-

A secondary amine (e.g., diethylamine)

-

A polar aprotic solvent (e.g., acetonitrile or dimethylformamide)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent, add the secondary amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanisms

Caption: General mechanisms for nucleophilic substitution at a benzylic position.

Experimental Workflow

Caption: A representative workflow for a nucleophilic substitution reaction.

Stability and Safety Considerations

Benzylic bromides can be lachrymators and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They may be sensitive to moisture and light, and prolonged storage may lead to decomposition. It is advisable to store this compound in a cool, dark, and dry place.

Conclusion

This compound is a reactive organic compound poised for utility in synthetic chemistry. Its reactivity is dominated by the benzylic bromide, which readily participates in nucleophilic substitution reactions. While specific studies on this molecule are scarce, its chemical behavior can be reliably predicted based on the well-understood chemistry of analogous benzylic halides. This guide provides a foundational understanding for researchers and developers interested in utilizing this compound as a synthetic intermediate. Further experimental investigation is warranted to fully elucidate its reactivity profile and explore its potential in various applications, including the synthesis of novel pharmaceutical agents.

References

- 1. This compound | C11H11BrO4 | CID 22464988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.technion.ac.il [cris.technion.ac.il]

The Versatile Building Block: A Technical Guide to Dimethyl 3-(bromomethyl)phthalate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Dimethyl 3-(bromomethyl)phthalate, a versatile bifunctional reagent, is emerging as a valuable building block in the synthesis of a diverse array of organic molecules. Its unique structural features, combining a reactive benzylic bromide with two ortho-disposed methyl ester functionalities, offer a powerful platform for the construction of complex heterocyclic systems and functionalized aromatic compounds. This technical guide provides an in-depth overview of the synthesis, properties, and, most importantly, the expanding applications of this reagent in modern organic chemistry, with a particular focus on its potential in the development of novel pharmaceutical intermediates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₄ |

| Molecular Weight | 287.11 g/mol |

| Appearance | Solid |

| CAS Number | 24129-04-2 |

| IUPAC Name | dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate |

Synthesis of this compound

The preparation of this compound is typically achieved through the radical bromination of Dimethyl 3-methylphthalate. A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is often initiated by light or heat.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl 3-methylphthalate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

A stirred mixture of Dimethyl 3-methylphthalate and N-bromosuccinimide in acetonitrile is heated.

-

The reaction mixture is irradiated with a light source (e.g., a 200W light bulb) overnight.

-

After cooling, the mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield this compound as a solid.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution, while the two methyl ester groups can undergo a variety of transformations, including hydrolysis, amidation, and reduction. This dual functionality allows for a range of strategic applications in the construction of complex molecular architectures.

Synthesis of Isoindolinones

A significant application of this compound lies in the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry found in a variety of biologically active compounds. The reaction typically proceeds via a two-step sequence involving nucleophilic substitution at the benzylic position followed by an intramolecular cyclization.

General Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoindolinones using Dimethyl 3-(bromomethyl)phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted isoindolinones, a core scaffold in many biologically active compounds, utilizing Dimethyl 3-(bromomethyl)phthalate as a key starting material. The described methodology involves a two-step, one-pot reaction sequence initiated by the nucleophilic substitution of the benzylic bromide with a primary amine, followed by an intramolecular cyclization to yield the desired isoindolinone framework. This approach offers a versatile route to a variety of isoindolinone derivatives by simply varying the primary amine component.

Introduction

Isoindolinones are a privileged class of nitrogen-containing heterocycles that form the structural core of numerous compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, have made them attractive targets in medicinal chemistry and drug discovery. The synthesis of isoindolinones has been approached through various strategies. This application note details a straightforward and adaptable method for the preparation of N-substituted isoindolinones commencing from the readily accessible this compound. The reaction proceeds via an initial SN2 reaction of a primary amine with the electrophilic bromomethyl group, followed by a subsequent intramolecular amidation between the newly introduced secondary amine and one of the adjacent methyl ester functionalities to construct the five-membered lactam ring of the isoindolinone.

Proposed Reaction Pathway

The synthesis of isoindolinones from this compound and a primary amine is proposed to proceed through the following pathway:

Caption: Proposed reaction pathway for the synthesis of N-substituted isoindolinones.

Experimental Protocol

Materials:

-

This compound

-

Selected primary amine (e.g., benzylamine, aniline, cyclopropylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Amine Addition: Dissolve the starting material in a minimal amount of anhydrous DMF (or ACN). To this solution, add the desired primary amine (1.1 eq) followed by the non-nucleophilic base (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour to facilitate the initial nucleophilic substitution. Subsequently, heat the mixture to 80-100 °C and monitor the progress of the intramolecular cyclization by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted isoindolinone.

-

Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of isoindolinones.

Illustrative Data

The following table summarizes representative, illustrative data for the synthesis of various N-substituted isoindolinones using the described protocol. Please note that these are hypothetical values intended for guidance and may vary based on the specific substrate and reaction conditions.

| Entry | Primary Amine (R-NH₂) | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | 2-benzylisoindolin-1-one | 6 | 85 |

| 2 | Aniline | 2-phenylisoindolin-1-one | 8 | 72 |

| 3 | Cyclopropylamine | 2-cyclopropylisoindolin-1-one | 5 | 78 |

| 4 | 4-Methoxybenzylamine | 2-(4-methoxybenzyl)isoindolin-1-one | 6 | 88 |

| 5 | n-Butylamine | 2-(n-butyl)isoindolin-1-one | 4 | 82 |

Safety Precautions

-

Handle this compound, a potential lachrymator and alkylating agent, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Conduct all reactions in a well-ventilated fume hood.

-

Primary amines can be corrosive and toxic; consult the Safety Data Sheet (SDS) for each specific amine before use.

-

Exercise caution when heating organic solvents.

Conclusion

The protocol described herein provides a versatile and efficient method for the synthesis of a diverse range of N-substituted isoindolinones from this compound. The operational simplicity and the ability to readily introduce various substituents on the nitrogen atom make this strategy a valuable tool for medicinal chemists and researchers in the field of drug discovery for the generation of compound libraries for biological screening. Further optimization of reaction conditions for specific substrates may be beneficial to maximize yields and minimize reaction times.

Application Notes and Protocols: Dimethyl 3-(bromomethyl)phthalate as a Protecting Group for Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in drug development, the judicious use of protecting groups is paramount to mask the reactivity of sensitive functional groups. Dimethyl 3-(bromomethyl)phthalate emerges as a potential protecting group for alcohols and amines, introducing a substituted benzyl-type moiety. This protecting group offers a unique combination of features stemming from its benzylic nature and the presence of two ortho-ester functionalities. These electronic features can be exploited for selective introduction and removal under specific conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group.

Overview of the Protecting Group

This compound serves as a reagent for the introduction of the 3-(dimethoxycarbonyl)benzyl (DMCB) protecting group onto alcohols and amines. The protection reaction proceeds via a nucleophilic substitution of the bromide by the alcohol or amine.

Protection of an Alcohol: R-OH + Br-CH₂-Ph(CO₂Me)₂ → R-O-CH₂-Ph(CO₂Me)₂

Protection of an Amine: R-NH₂ + Br-CH₂-Ph(CO₂Me)₂ → R-NH-CH₂-Ph(CO₂Me)₂

The stability of the resulting ether or amine linkage is analogous to that of a benzyl ether or a benzylamine, with the phthalate esters offering potential avenues for modified reactivity and cleavage.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection of alcohols and amines using this compound. The data is compiled based on analogous reactions with benzylic halides.

Table 1: Protection of Alcohols and Amines with this compound

| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Alcohol | NaH | THF/DMF | 0 to 25 | 2-6 | 85-95 |

| Secondary Alcohol | NaH | DMF | 25-50 | 6-12 | 70-85 |

| Phenol | K₂CO₃ | Acetone/DMF | 25-60 | 4-8 | 90-98 |

| Primary Amine | Et₃N or K₂CO₃ | CH₂Cl₂/MeCN | 25 | 2-4 | 80-95 |

| Secondary Amine | Et₃N or K₂CO₃ | CH₂Cl₂/MeCN | 25 | 4-8 | 75-90 |

Table 2: Deprotection of 3-(Alkoxymethyl)phthalate and 3-(Aminomethyl)phthalate Derivatives

| Protected Group | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| O-DMCB (Ether) | H₂ | Pd/C (10%) | MeOH/EtOH | 25 | 4-12 | 90-98 |

| O-DMCB (Ether) | HCOOH | Pd/C (10%) | MeOH | 25-60 | 2-6 | 85-95 |

| N-DMCB (Amine) | H₂ | Pd/C (10%) | MeOH/EtOH | 25 | 4-12 | 90-98 |

| N-DMCB (Amine) | Hydrazine (NH₂NH₂) | - | EtOH | 25-78 | 2-8 | 80-90 |

| N-DMCB (Amine) | NaBH₄, then H⁺ | - | i-PrOH/H₂O | 25-80 | 24+2 | 75-85 |

Experimental Protocols

Synthesis of this compound